molecular formula C8H9N3 B11812112 2-Isopropylpyrimidine-5-carbonitrile

2-Isopropylpyrimidine-5-carbonitrile

Cat. No.: B11812112
M. Wt: 147.18 g/mol
InChI Key: PEHJUIGYAKBQGU-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isopropyl group at the second position and a nitrile group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropylpyrimidine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropylpyrimidine-5-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential anticancer effects .

Comparison with Similar Compounds

  • 2-Methylpyrimidine-5-carbonitrile
  • 2-Ethylpyrimidine-5-carbonitrile
  • 2-Propylpyrimidine-5-carbonitrile

Comparison: 2-Isopropylpyrimidine-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-propan-2-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(2)8-10-4-7(3-9)5-11-8/h4-6H,1-2H3

InChI Key

PEHJUIGYAKBQGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=N1)C#N

Origin of Product

United States

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